1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride
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Overview
Description
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride is an organosulfur compound with significant applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of both benzenesulfonyl and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride typically involves the reaction of benzenesulfonic acid or its salts with chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Reduction Reactions: The compound can be reduced to form corresponding sulfinates or sulfides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Amines: Used in substitution reactions to form sulfonamides.
Alcohols: React with the compound to form sulfonate esters.
Reducing Agents: Such as zinc or sodium borohydride, used in reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfinates and Sulfides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives. The compound’s reactivity is attributed to the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but lacks the indole and methoxy groups.
Tosyl Chloride: Another sulfonyl chloride compound, often preferred due to its solid state at room temperature and ease of handling.
Uniqueness
The indole ring is a common structural motif in many biologically active compounds, making this compound particularly interesting for pharmaceutical research .
Properties
CAS No. |
100587-70-0 |
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Molecular Formula |
C15H12ClNO5S2 |
Molecular Weight |
385.8 |
Purity |
95 |
Origin of Product |
United States |
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